molecular formula C24H32N2O6 B5059913 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5059913
M. Wt: 444.5 g/mol
InChI Key: QQZRRJCXSXIPED-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine; oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the dimethoxyphenyl and ethylphenyl groups. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
  • 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-isopropylphenyl)methyl]piperazine

Uniqueness

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.C2H2O4/c1-4-18-5-7-19(8-6-18)16-23-11-13-24(14-12-23)17-20-15-21(25-2)9-10-22(20)26-3;3-1(4)2(5)6/h5-10,15H,4,11-14,16-17H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZRRJCXSXIPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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